molecular formula C10H8F2O4 B14545700 Bis(fluoromethyl) benzene-1,4-dicarboxylate CAS No. 62153-86-0

Bis(fluoromethyl) benzene-1,4-dicarboxylate

Cat. No.: B14545700
CAS No.: 62153-86-0
M. Wt: 230.16 g/mol
InChI Key: QPCFMFNNLSXHRL-UHFFFAOYSA-N
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Description

Bis(fluoromethyl) benzene-1,4-dicarboxylate is an organic compound characterized by the presence of two fluoromethyl groups attached to a benzene ring, which is further substituted with two carboxylate groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(fluoromethyl) benzene-1,4-dicarboxylate typically involves the fluoromethylation of benzene-1,4-dicarboxylate. One common method includes the reaction of benzene-1,4-dicarboxylate with fluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes using specialized equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Bis(fluoromethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of bis(fluoromethyl) benzene-1,4-dicarboxylic acid.

    Reduction: Formation of bis(fluoromethyl) benzene-1,4-dimethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(fluoromethyl) benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(fluoromethyl) benzene-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The fluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, while the carboxylate groups can form ionic bonds with positively charged species. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.

Comparison with Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of fluoromethyl groups.

    Benzene-1,4-dicarboxylate: Lacks the fluoromethyl groups, making it less reactive in certain chemical reactions.

    Bis(chloromethyl) benzene-1,4-dicarboxylate: Contains chloromethyl groups instead of fluoromethyl groups, leading to different reactivity and applications.

Uniqueness: Bis(fluoromethyl) benzene-1,4-dicarboxylate is unique due to the presence of fluoromethyl groups, which impart distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

CAS No.

62153-86-0

Molecular Formula

C10H8F2O4

Molecular Weight

230.16 g/mol

IUPAC Name

bis(fluoromethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C10H8F2O4/c11-5-15-9(13)7-1-2-8(4-3-7)10(14)16-6-12/h1-4H,5-6H2

InChI Key

QPCFMFNNLSXHRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCF)C(=O)OCF

Origin of Product

United States

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